molecular formula C20H24N2OS B11329932 1-cyclopentyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-cyclopentyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11329932
M. Wt: 340.5 g/mol
InChI Key: ACMNUPUNRGPWSW-UHFFFAOYSA-N
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Description

1-CYCLOPENTYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentyl group, a 3-methylphenylmethylsulfanyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

The synthesis of 1-CYCLOPENTYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Cyclopentyl Group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methylphenylmethylsulfanyl Group: This step often involves nucleophilic substitution reactions where a suitable sulfanyl group is introduced.

    Construction of the Cyclopenta[d]pyrimidin-2-one Core: This is typically done through cyclization reactions involving pyrimidine derivatives.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-CYCLOPENTYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-CYCLOPENTYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-CYCLOPENTYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share structural similarities and are known for their wide range of biological activities.

    Indole Derivatives: Indole-based compounds are also structurally related and have significant pharmacological potential.

    Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied for their roles in medicinal chemistry and organic synthesis.

The uniqueness of 1-CYCLOPENTYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

1-cyclopentyl-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H24N2OS/c1-14-6-4-7-15(12-14)13-24-19-17-10-5-11-18(17)22(20(23)21-19)16-8-2-3-9-16/h4,6-7,12,16H,2-3,5,8-11,13H2,1H3

InChI Key

ACMNUPUNRGPWSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCCC4

Origin of Product

United States

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